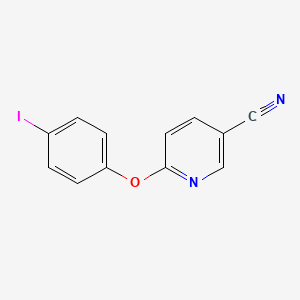

6-(4-Iodophenoxy)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

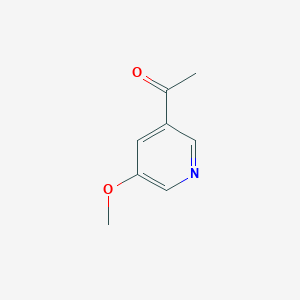

6-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da .

Molecular Structure Analysis

The molecular structure of 6-(4-Iodophenoxy)nicotinonitrile is determined by its molecular formula, C12H7IN2O . Detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Iodophenoxy)nicotinonitrile can be inferred from its molecular structure . Detailed properties would require experimental determination.科学的研究の応用

Therapeutic Activities

Nicotinonitrile and their derivatives have a wide range of therapeutic activities . They are present in many drugs available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have various therapeutic effects, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype 5, janus kinases (JAKS) inhibitor, acetylcholine receptor, a2a adenosine receptor antagonists, TRPV1 antagonists, and androgen receptor antagonists .

Corrosion Inhibitors

Nicotinonitrile derivatives have been used as effective corrosion inhibitors for carbon steel in an acidic environment . The study investigated the inhibition effect of two synthesized nicotinonitrile derivatives, namely, 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), on the corrosion of C-steel in 1 M HCl . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm and polarization curves showed that APTDN and DPAN are mixed corrosion inhibitors .

Electrical Materials

Some nicotinonitrile derivatives are used as electrical materials . These materials are often used in the manufacture of electronic devices, such as capacitors, resistors, and transistors .

Optical Materials

Nicotinonitrile derivatives are also used as optical materials . These materials have properties that make them suitable for use in optical devices, such as lenses, prisms, and optical fibers .

Precursor to Vitamin Niacin

Nicotinonitrile or 3-cyanopyridine, which “6-(4-Iodophenoxy)nicotinonitrile” is a derivative of, is a precursor to the vitamin niacin . Niacin, also known as vitamin B3, is an essential nutrient that plays a key role in metabolism .

Synthesis of Other Compounds

Nicotinonitrile derivatives can be used in the synthesis of other compounds. For example, 2-amino-3-cyano-4-(2,4-dichlorophenyl)-6-(4-aminophenyl)pyridine and 4,6-dimethyl-2-(phenylamino)nicotinonitrile have been synthesized .

Antioxidant Activity

Nicotinonitrile derivatives have been found to possess antioxidant activity . In fact, some derivatives have been found to be more effective than ascorbic acid in in vitro ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays .

X-ray-induced Photodynamic Therapy

A class of organic phosphorescence nanoscintillators, which includes nicotinonitrile derivatives, has been used for low-dose X-ray-induced photodynamic therapy . These nanoscintillators act in a dual capacity as scintillators and photosensitizers . The resulting low dose of 0.4 Gy and negligible adverse effects demonstrate the great potential for the treatment of deep tumors .

特性

IUPAC Name |

6-(4-iodophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWVXAWYTGCGSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Iodophenoxy)nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)